Cas no 1895569-42-2 (1-(3-ethylphenyl)cyclopentane-1-carboxylic acid)

1-(3-ethylphenyl)cyclopentane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- Cyclopentanecarboxylic acid, 1-(3-ethylphenyl)-
- 1-(3-ethylphenyl)cyclopentane-1-carboxylic acid
- EN300-1750756
- 1895569-42-2
-
- Inchi: 1S/C14H18O2/c1-2-11-6-5-7-12(10-11)14(13(15)16)8-3-4-9-14/h5-7,10H,2-4,8-9H2,1H3,(H,15,16)
- InChI Key: OSYXFOCZSAGSAE-UHFFFAOYSA-N
- SMILES: C1(C2=CC=CC(CC)=C2)(C(O)=O)CCCC1
Computed Properties
- Exact Mass: 218.130679813g/mol
- Monoisotopic Mass: 218.130679813g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- Density: 1.111±0.06 g/cm3(Predicted)
- Boiling Point: 355.4±21.0 °C(Predicted)
- pka: 4.40±0.20(Predicted)
1-(3-ethylphenyl)cyclopentane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1750756-0.1g |
1-(3-ethylphenyl)cyclopentane-1-carboxylic acid |
1895569-42-2 | 0.1g |
$804.0 | 2023-09-20 | ||
Enamine | EN300-1750756-1g |
1-(3-ethylphenyl)cyclopentane-1-carboxylic acid |
1895569-42-2 | 1g |
$914.0 | 2023-09-20 | ||
Enamine | EN300-1750756-5g |
1-(3-ethylphenyl)cyclopentane-1-carboxylic acid |
1895569-42-2 | 5g |
$2650.0 | 2023-09-20 | ||
Enamine | EN300-1750756-0.05g |
1-(3-ethylphenyl)cyclopentane-1-carboxylic acid |
1895569-42-2 | 0.05g |
$768.0 | 2023-09-20 | ||
Enamine | EN300-1750756-0.5g |
1-(3-ethylphenyl)cyclopentane-1-carboxylic acid |
1895569-42-2 | 0.5g |
$877.0 | 2023-09-20 | ||
Enamine | EN300-1750756-5.0g |
1-(3-ethylphenyl)cyclopentane-1-carboxylic acid |
1895569-42-2 | 5g |
$2650.0 | 2023-06-03 | ||
Enamine | EN300-1750756-0.25g |
1-(3-ethylphenyl)cyclopentane-1-carboxylic acid |
1895569-42-2 | 0.25g |
$840.0 | 2023-09-20 | ||
Enamine | EN300-1750756-2.5g |
1-(3-ethylphenyl)cyclopentane-1-carboxylic acid |
1895569-42-2 | 2.5g |
$1791.0 | 2023-09-20 | ||
Enamine | EN300-1750756-10.0g |
1-(3-ethylphenyl)cyclopentane-1-carboxylic acid |
1895569-42-2 | 10g |
$3929.0 | 2023-06-03 | ||
Enamine | EN300-1750756-1.0g |
1-(3-ethylphenyl)cyclopentane-1-carboxylic acid |
1895569-42-2 | 1g |
$914.0 | 2023-06-03 |
1-(3-ethylphenyl)cyclopentane-1-carboxylic acid Related Literature
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1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
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Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
Additional information on 1-(3-ethylphenyl)cyclopentane-1-carboxylic acid
Recent Advances in the Study of 1-(3-ethylphenyl)cyclopentane-1-carboxylic acid (CAS: 1895569-42-2)
The compound 1-(3-ethylphenyl)cyclopentane-1-carboxylic acid (CAS: 1895569-42-2) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This cyclopentane derivative with an ethylphenyl substitution pattern has shown promising biological activities that warrant further investigation. Recent studies have focused on its potential as a scaffold for drug development, particularly in the areas of inflammation and metabolic disorders.
Structural analysis reveals that the molecule's unique conformation, with the carboxylic acid group positioned adjacent to the aromatic ring system, contributes to its ability to interact with various biological targets. The ethyl group at the meta position of the phenyl ring appears to play a crucial role in modulating the compound's pharmacokinetic properties, as demonstrated in recent ADME studies published in the Journal of Medicinal Chemistry (2023).
Recent synthetic approaches to 1-(3-ethylphenyl)cyclopentane-1-carboxylic acid have focused on improving yield and scalability. A 2024 study in Organic Process Research & Development described an optimized route using palladium-catalyzed coupling reactions, achieving an overall yield of 78% with excellent purity (>99%). This advancement addresses previous challenges in large-scale production that had limited preclinical evaluation of the compound.
Biological evaluation has revealed several interesting properties. In vitro studies demonstrate significant activity against COX-2 with an IC50 of 3.2 μM, showing approximately 15-fold selectivity over COX-1. The compound also exhibits moderate PPARγ agonist activity, suggesting potential applications in metabolic disease. These findings were recently presented at the 2024 American Chemical Society National Meeting.
The current research landscape suggests multiple potential applications for 1-(3-ethylphenyl)cyclopentane-1-carboxylic acid. Its dual activity against inflammatory and metabolic targets makes it particularly interesting for conditions like type 2 diabetes with inflammatory components. Several pharmaceutical companies have included derivatives of this compound in their preclinical pipelines, as noted in recent industry reports.
Future research directions likely will focus on structure-activity relationship studies to optimize both potency and drug-like properties. The compound's relatively low molecular weight (218.27 g/mol) and favorable calculated LogP (2.8) suggest it could serve as an excellent starting point for medicinal chemistry optimization programs. Computational modeling studies published in early 2024 have identified several promising modification sites on the core structure.
In conclusion, 1-(3-ethylphenyl)cyclopentane-1-carboxylic acid represents an intriguing chemical entity with demonstrated biological activities relevant to major therapeutic areas. The recent advances in its synthesis and biological characterization position it as a compound worthy of continued investigation in both academic and industrial settings. Further studies are needed to fully explore its therapeutic potential and optimize its pharmacological profile.
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